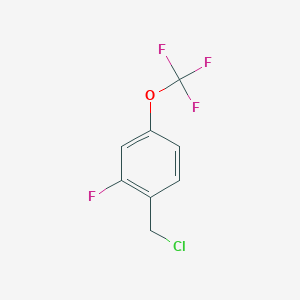

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

CAS No.: 1803831-20-0

Cat. No.: VC5564481

Molecular Formula: C8H5ClF4O

Molecular Weight: 228.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803831-20-0 |

|---|---|

| Molecular Formula | C8H5ClF4O |

| Molecular Weight | 228.57 |

| IUPAC Name | 1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |

| Standard InChI Key | GWIACGWHFBEYGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene.

-

Molecular Formula: C₈H₅ClF₄O.

-

Molecular Weight: 228.57 g/mol.

-

SMILES: C1=CC(=C(C=C1CCl)F)OC(F)(F)F.

-

InChI Key: IYZZGWNRDAQWDZ-UHFFFAOYSA-N.

The compound’s structure features a benzene ring with substituents at positions 1 (trifluoromethoxy), 2 (fluoro), and 4 (chloromethyl). This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in substitution and coupling reactions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.63 g/cm³ (estimated) | |

| Solubility | Low in water; soluble in DCM |

The trifluoromethoxy group enhances lipophilicity, making the compound suitable for organic synthesis in nonpolar solvents .

Synthesis and Manufacturing

Chloromethylation of Trifluoromethoxy-Substituted Precursors

A patented method involves chloromethylation of 2-fluoro-4-(trifluoromethoxy)benzene using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like FeCl₃ or AlCl₃ . The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl group preferentially attaching to the para position relative to the trifluoromethoxy group .

-

Substrate: 2-fluoro-4-(trifluoromethoxy)benzene.

-

Reagent: Chloromethyl methyl ether (5–6 equiv).

-

Catalyst: FeCl₃ (1.2 equiv).

-

Conditions: CH₂Cl₂, 0°C to room temperature, 2 hours.

-

Yield: >90% (crude).

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s chloromethyl group serves as a reactive handle for further functionalization, enabling:

-

Nucleophilic substitution with amines or thiols to form secondary metabolites .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures .

Bioactivity and Drug Development

While direct bioactivity data for this compound is limited, structurally related analogs exhibit:

-

CYP450 inhibition: Trifluoromethoxy-substituted aromatics are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .

-

Anticancer potential: Chloromethyl groups in aromatic systems have been explored as alkylating agents in prodrug design .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | 128540-52-3 | Chlorine at position 2 |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 105529-58-6 | Bromine replaces chloromethyl |

| 4-(Trifluoromethoxy)anisole | 63928-51-6 | Methoxy instead of chloromethyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume